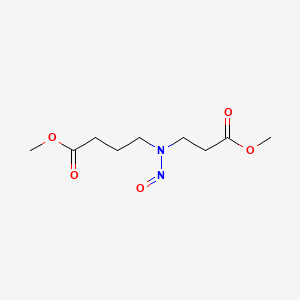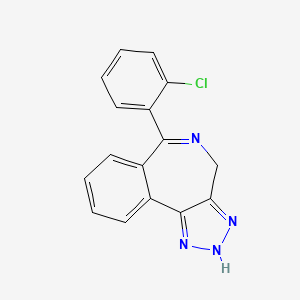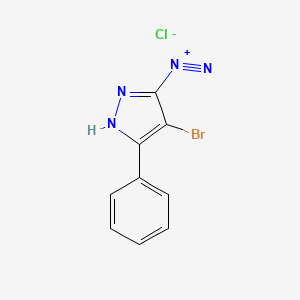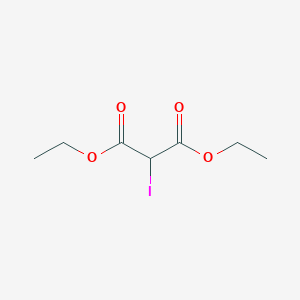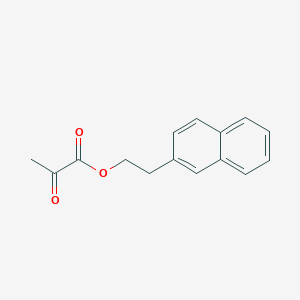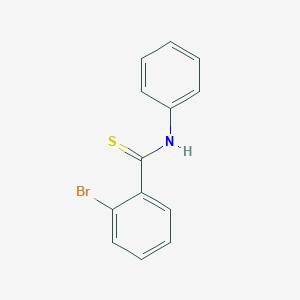
tert-Butyl 4-methyl-2-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methyl-2-oxopentanoate: is an organic compound with the molecular formula C10H18O3. It is an ester derived from 4-methyl-2-oxopentanoic acid and tert-butanol. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-methyl-2-oxopentanoate can be synthesized through the esterification of 4-methyl-2-oxopentanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-2-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 4-methyl-2-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is utilized in the development of drug candidates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2-oxopentanoate involves its reactivity as an ester. In chemical reactions, the ester group can undergo hydrolysis, transesterification, or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-methyl-3-oxopentanoate
- Methyl 4-methyl-2-oxopentanoate
- Ethyl 4-methyl-2-oxopentanoate
Comparison: tert-Butyl 4-methyl-2-oxopentanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and stability to the molecule. This makes it less prone to hydrolysis compared to its methyl and ethyl counterparts. Additionally, the tert-butyl group can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
CAS No. |
75716-87-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
IPRZICNDWOSMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


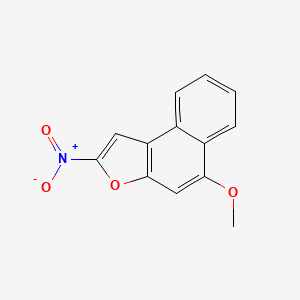
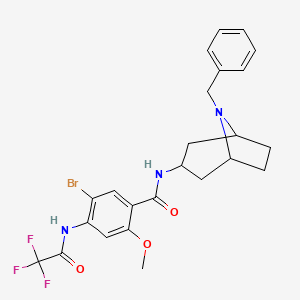
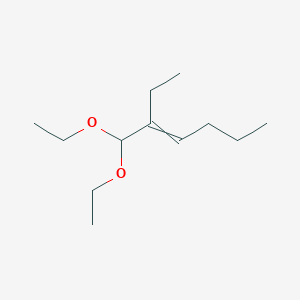
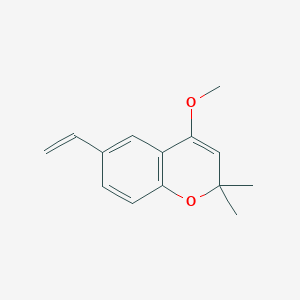
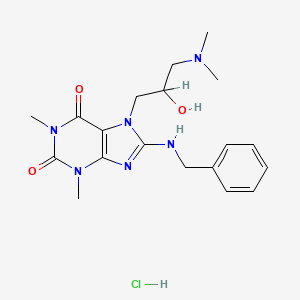
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
